molecular formula C12H17NO B1392429 3-(4-Propylphenoxy)azetidine CAS No. 1219982-21-4

3-(4-Propylphenoxy)azetidine

Cat. No.: B1392429
CAS No.: 1219982-21-4
M. Wt: 191.27 g/mol
InChI Key: AEZDUMZXLCSDTP-UHFFFAOYSA-N
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Description

3-(4-Propylphenoxy)azetidine is a four-membered heterocyclic compound containing an azetidine ring substituted with a 4-propylphenoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenoxy)azetidine typically involves the reaction of 4-propylphenol with azetidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 4-propylphenol reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

3-(4-Propylphenoxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Propylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and functional groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Propylphenoxy)azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and stability characteristics.

Properties

IUPAC Name

3-(4-propylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-10-4-6-11(7-5-10)14-12-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZDUMZXLCSDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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